Oral Bioavailability and CNS Exposure: FP802 Achieves Therapeutically Relevant Brain Concentrations Unreported for Close Analogs
FP802, administered subcutaneously at 40 mg/kg/day, achieved steady-state spinal cord concentrations of 7.54 ± 4.79 nmol/g (approximately 3–12 μM) in SOD1G93A mice, with confirmed disruption of the NMDAR/TRPM4 complex in vivo [1]. In the 5xFAD Alzheimer's model, oral dosing at 10 and 40 mg/kg/day via drinking water over 4 months produced significant cognitive benefit, confirming oral bioavailability [2]. In contrast, the brominated analog Brophenexin (C8, N1-(3-bromobenzyl)-N1-ethylethane-1,2-diamine dihydrochloride) and related compound C19 have published IC50 values but no quantitative CNS exposure or oral bioavailability data in peer-reviewed literature .
| Evidence Dimension | Oral bioavailability and CNS exposure |
|---|---|
| Target Compound Data | Spinal cord concentration: 7.54 ± 4.79 nmol/g (3-12 μM) at 40 mg/kg/day s.c.; oral efficacy demonstrated at 10 and 40 mg/kg/day in 5xFAD mice (4-month treatment) |
| Comparator Or Baseline | Brophenexin (C8): No published CNS concentration or oral bioavailability data. C19: IC50 1.1 μM in hippocampal neurons; no in vivo CNS exposure data available. |
| Quantified Difference | FP802: Quantitative CNS exposure confirmed. Brophenexin/C19: CNS exposure unreported in primary literature. |
| Conditions | SOD1G93A ALS mouse model (2-week s.c. infusion via ALZET pump); 5xFAD AD mouse model (4-month oral administration in drinking water) |
Why This Matters
CNS drug development requires demonstrated brain exposure; compounds lacking this data carry high risk of failure in in vivo efficacy studies. FP802 is the only compound in its direct analog series with published, quantifiable CNS pharmacokinetics.
- [1] Yan J, Wang YM, Hellwig A, Bading H. TwinF interface inhibitor FP802 stops loss of motor neurons and mitigates disease progression in a mouse model of ALS. Cell Rep Med. 2024;5(2):101413. Spinal cord concentration data from Results section. View Source
- [2] Sun M, et al. The NMDAR/TRPM4 death complex is a major promoter of disease progression in the 5xFAD mouse model of Alzheimer's disease. Mol Psychiatry. 2025. Oral dosing and cognitive benefit data. View Source
